5-Bromo-2-chlorotoluene

Übersicht

Beschreibung

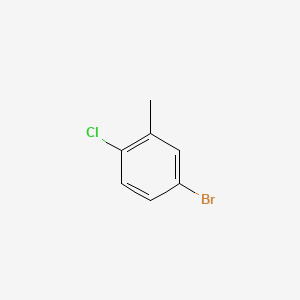

5-Bromo-2-chlorotoluene is a chemical compound with the molecular formula C7H6BrCl . It has an average mass of 205.480 Da and a monoisotopic mass of 203.934128 Da . It appears as a clear colorless to light orange-yellow liquid .

Synthesis Analysis

The synthesis of 5-Bromo-2-chlorotoluene involves the addition of 4-bromo-2-methylaniline to a hydrochloric acid solution to form a salt. This solution is then cooled in an ice-salt bath, and a sodium nitrite solution is slowly added to maintain the temperature below 0 °C. The resulting diazonium salt solution is then added to a hydrochloric acid solution of cuprous chloride in an ice-water bath and stirred vigorously .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chlorotoluene is characterized by the presence of a bromine atom, a chlorine atom, and a methyl group attached to a benzene ring . The breakdown of the hexagonal symmetry of the benzene ring is evident from the elongation of certain carbon-carbon bonds .Physical And Chemical Properties Analysis

5-Bromo-2-chlorotoluene has a molecular weight of 205.48 g/mol . It has a XLogP3 value of 4.1, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . Its exact mass and monoisotopic mass are 203.93414 g/mol . It has a topological polar surface area of 0 Ų .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Bromo-2-chlorotoluene: is a versatile reagent in organic synthesis. It serves as a precursor for synthesizing various organic compounds. For instance, it has been used in the preparation of 4-chloro-2-methylbenzophenone , which is a key intermediate in the synthesis of certain organic materials. Its bromine and chlorine substituents make it a valuable compound for further functionalization through nucleophilic substitution reactions.

Pharmaceutical Research

In pharmaceutical research, 5-Bromo-2-chlorotoluene is utilized for the synthesis of complex molecules. It can act as a building block for the creation of pharmaceuticals due to its reactive halogen groups. The compound’s structure allows for the introduction of additional functional groups, aiding in the development of new medicinal drugs .

Material Science

The application of 5-Bromo-2-chlorotoluene in material science is linked to its use as a chemical intermediate. It can contribute to the synthesis of polymers and other materials that require specific brominated or chlorinated aromatic compounds. Its inclusion in material synthesis can affect the properties of the final product, such as thermal stability and flame retardancy .

Analytical Chemistry

In analytical chemistry, 5-Bromo-2-chlorotoluene may be used as a standard or reference compound in various analytical methods. Its distinct spectral properties allow it to be a useful compound for calibration and method development in techniques such as gas chromatography and mass spectrometry .

Agrochemical Studies

While specific applications of 5-Bromo-2-chlorotoluene in agrochemical studies are not extensively documented, its role as an intermediate could be explored for the synthesis of agrochemicals. The reactivity of the bromine and chlorine atoms could be harnessed to create compounds with potential pesticide or herbicide activity .

Environmental Science

5-Bromo-2-chlorotoluene: might be studied in environmental science for its behavior and fate in the environment. Understanding its degradation pathways and persistence can inform assessments of its environmental impact. Additionally, it could be used in the development of methods for detecting and quantifying environmental pollutants .

Safety and Hazards

5-Bromo-2-chlorotoluene can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use it only in a well-ventilated area. Protective clothing should be worn when there is a risk of exposure .

Wirkmechanismus

Target of Action

5-Bromo-2-chlorotoluene is a chemical compound with the molecular formula C7H6BrCl

Mode of Action

It’s known that halogenated aromatic compounds like this can undergonucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, leading to the substitution of a halogen atom (bromine or chlorine in this case).

Pharmacokinetics

Its physical properties such as its molecular weight (205.48 Da ) and density (1.55 g/mL at 25 °C ) can influence its pharmacokinetic behavior. These properties can affect its solubility, absorption rate, distribution within the body, metabolism, and excretion rate.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-chlorotoluene. For instance, it should be used in a well-ventilated area to avoid inhalation . Personal protective equipment should be worn to avoid skin and eye contact .

Eigenschaften

IUPAC Name |

4-bromo-1-chloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFQMHJKAODEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346140 | |

| Record name | 5-Bromo-2-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chlorotoluene | |

CAS RN |

54932-72-8 | |

| Record name | 5-Bromo-2-chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54932-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were used to study 5-bromo-2-chlorotoluene and what information do they provide?

A1: The researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to study the vibrational characteristics of 5-bromo-2-chlorotoluene []. FT-IR spectroscopy analyzes the absorption of infrared light by the molecule, providing information about the types of molecular vibrations and functional groups present. FT-Raman spectroscopy, on the other hand, examines the scattering of light by the molecule, offering complementary information about its vibrational modes. By comparing the experimental spectra with those predicted by Density Functional Theory (DFT) calculations, researchers can assign specific vibrational frequencies to the corresponding molecular motions in 5-bromo-2-chlorotoluene [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)